An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₈H₇ClO₃.[1][2][3] It serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[4] Its chemical structure, featuring a carboxylic acid, a chloro group, and a methoxy group on a benzene ring, imparts specific physicochemical characteristics that are crucial for its reactivity, formulation, and biological activity. This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and logical workflows.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of 2-Chloro-4-methoxybenzoic acid are summarized below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2][5][6] |
| Melting Point | 208.0-214.0 °C | [5][6][7] |
| Boiling Point (Predicted) | 303.0 ± 22.0 °C | [7] |
| pKa (Predicted) | 3.32 ± 0.25 | [7] |
| logP (Predicted) | 2.2 | [1] |
| Purity | >98.0% (GC) | [2][6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of organic compounds like 2-Chloro-4-methoxybenzoic acid are outlined below. These protocols provide a foundation for the experimental validation of the properties listed above.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
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A small, finely powdered sample of 2-Chloro-4-methoxybenzoic acid is packed into a capillary tube, sealed at one end.
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The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
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The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.
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A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.
Workflow for Melting Point Determination
Caption: General workflow for determining the melting point of a solid organic compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
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A known concentration of 2-Chloro-4-methoxybenzoic acid is dissolved in a suitable solvent (e.g., a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Logical Relationship for pKa Determination
Caption: Logical relationship of steps for pKa determination via potentiometric titration.
Solubility Determination (Shake-Flask Method)
Solubility is a crucial property, especially in the context of drug development, as it influences bioavailability.
Methodology:
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An excess amount of 2-Chloro-4-methoxybenzoic acid is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
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A solution of 2-Chloro-4-methoxybenzoic acid is prepared in one of the two immiscible solvents (typically n-octanol and water).
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The two solvents are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases.
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The mixture is allowed to stand until the two phases have completely separated.
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The concentration of the compound in each phase is determined analytically.
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The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthetic Workflow
2-Chloro-4-methoxybenzoic acid can be synthesized through various organic reactions. A general workflow for the synthesis of a substituted benzoic acid, which can be adapted for this specific compound, is presented below. This often involves the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard reagent.
General Synthetic Workflow
References
- 1. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 3. 2-CHLORO-4-METHOXYBENZOIC ACID | CAS 21971-21-1 [matrix-fine-chemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloro-4-methoxybenzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Chloro-4-methoxybenzoic Acid | 21971-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 21971-21-1 CAS MSDS (2-Chloro-4-methoxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
